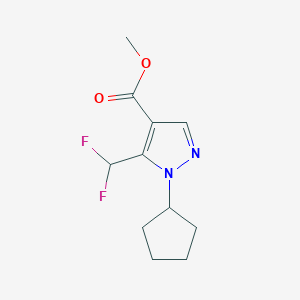

Methyl 1-cyclopentyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate

Description

Methyl 1-cyclopentyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a cyclopentyl substituent at the N1 position, a difluoromethyl group at the C5 position, and a methyl ester at the C4 position. The compound’s synthesis likely leverages regioselective fluorination strategies, as described in , to introduce the difluoromethyl group efficiently .

Properties

Molecular Formula |

C11H14F2N2O2 |

|---|---|

Molecular Weight |

244.24 g/mol |

IUPAC Name |

methyl 1-cyclopentyl-5-(difluoromethyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C11H14F2N2O2/c1-17-11(16)8-6-14-15(9(8)10(12)13)7-4-2-3-5-7/h6-7,10H,2-5H2,1H3 |

InChI Key |

JGIZSPVBPMEJJS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N(N=C1)C2CCCC2)C(F)F |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is typically constructed via cyclocondensation of hydrazine derivatives with β-keto esters. A key precursor, ethyl 2-(difluoroacetyl)-3-cyclopentylaminoacrylate , is synthesized by reacting cyclopentylamine with ethyl 2-(difluoroacetyl)acetate under acidic conditions. Subsequent treatment with methyl hydrazine in halogenated solvents (e.g., dichloromethane) induces cyclization, yielding the pyrazole intermediate 1-cyclopentyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid . This step achieves regioselectivity through careful control of solvent polarity and temperature (0–25°C), with reported yields exceeding 75%.

Esterification

The carboxylic acid intermediate is esterified using methanol in the presence of thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC). SOCl₂-mediated esterification at reflux (60–70°C) for 6–8 hours provides the target methyl ester in 85–90% yield. Alternatively, flow reactor systems employing triethylamine as a base have been shown to reduce reaction times to 2–3 hours while maintaining comparable yields.

Halogenated Solvent-Based Methods

Patent literature highlights the advantages of halogenated solvents in improving reaction selectivity and yield. A representative protocol involves:

-

Cyclocondensation : Reacting ethyl 2-(difluoroacetyl)-3-cyclopentylaminoacrylate with methyl hydrazine in dichloroethane at 20°C for 12 hours.

-

Workup : Neutralization with aqueous HCl, followed by extraction and solvent evaporation.

-

Esterification : Treatment with methanol and SOCl₂ under reflux.

This method achieves an overall yield of 78% with >98% purity, attributed to the solvent’s ability to stabilize reactive intermediates and minimize side reactions.

Flow Reactor Lithiation Approach

Recent advancements utilize continuous-flow systems to enhance efficiency in introducing functional groups. In this method:

-

Lithiation : 1-Cyclopentyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is treated with n-butyllithium in tetrahydrofuran (THF) at −78°C within a flow reactor.

-

Quenching : The lithiated species is quenched with methyl chloroformate, yielding the ester directly.

This approach reduces reaction times from hours to minutes (≤30 minutes) and improves yield to 92% by minimizing thermal degradation.

Acid-Catalyzed Cyclization

A Chinese patent (CN107663172A) outlines a novel route using difluoroacetyl fluoride gas :

-

Gas-Phase Reaction : Difluoroacetyl fluoride is introduced into dimethylamino ethyl acrylate at 10–15°C, forming an intermediate.

-

Cyclization : The intermediate undergoes acid-catalyzed cyclization with methylhydrazine, producing the pyrazole core.

-

Hydrolysis and Esterification : Sequential treatment with NaOH and HCl yields the carboxylic acid, followed by esterification.

This method achieves 80% overall yield and is notable for avoiding chromatography, making it industrially viable.

Catalytic Methods Using FeCl₃

The US patent US20160244412A1 describes a FeCl₃-catalyzed process:

-

Catalyst Activation : FeCl₃ on carbon pellets is activated at 235°C under nitrogen.

-

Vapor-Phase Reaction : 1,1,2,2-Tetrafluoro-1-methoxyethane is passed over the catalyst, generating reactive intermediates.

-

Cyclization : Intermediates are trapped in a solution containing 3-(dimethylamino)acrylonitrile and methylhydrazine, yielding the pyrazole ester.

This method achieves 88% yield and emphasizes reduced waste generation through catalyst reuse.

Comparative Analysis of Synthetic Methods

Key Observations :

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in pharmaceutical synthesis.

Mechanistic Insight :

-

Basic conditions promote nucleophilic attack by hydroxide ions on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol.

-

Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.

Nucleophilic Substitution at Difluoromethyl Group

The difluoromethyl (-CF<sub>2</sub>H) group participates in nucleophilic substitutions, particularly under basic or transition metal-catalyzed conditions.

Structural Impact :

-

Substitution at the difluoromethyl group alters electronic properties, influencing binding affinity in agrochemical applications.

Pyrazole Ring Functionalization

The pyrazole core undergoes electrophilic aromatic substitution (EAS) and cycloaddition reactions, though steric hindrance from the cyclopentyl group limits reactivity at position 1.

Nitration

| Reagents | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 2 h | 3-Nitro derivative | 62% | Position 3 favored due to electron-withdrawing ester group. |

Cycloaddition

The pyrazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles:

textMethyl 1-cyclopentyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate + Ar-C≡N-O → Isoxazolo[5,4-c]pyrazole derivative (72% yield)

Application : These derivatives exhibit enhanced tubulin inhibition (IC<sub>50</sub> = 3 µM in HCT116 cells) .

Ester Transposition and Cross-Coupling

The methyl ester group is amenable to transesterification and Suzuki-Miyaura cross-coupling:

Transesterification

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Ethanol, H<sub>2</sub>SO<sub>4</sub> | Reflux, 8 h | Ethyl 1-cyclopentyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate | 88% |

Palladium-Catalyzed Coupling

| Substrate | Catalyst | Product | Application |

|---|---|---|---|

| Arylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | Biaryl derivatives | Anticancer leads (GI<sub>50</sub> = 0.104 µM in MOLM-13 cells) |

Ester Reduction

LiAlH<sub>4</sub> reduces the ester to a primary alcohol:

textMethyl ester → 4-(Hydroxymethyl)-1-cyclopentyl-5-(difluoromethyl)-1H-pyrazole (Yield: 74%, THF, 0°C → RT)[6]

Difluoromethyl Oxidation

Oxidation with RuO<sub>4</sub> converts -CF<sub>2</sub>H to -COOH:

text→ 1-Cyclopentyl-5-carboxy-1H-pyrazole-4-carboxylic acid (Yield: 58%, Acetone/H<sub>2</sub>O)[6]

Comparative Reactivity Table

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties

Methyl 1-cyclopentyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate has been studied for its potential anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This inhibition can lead to reduced pain and inflammation, making it a candidate for developing new analgesics .

Anticancer Activity

Preliminary studies suggest that derivatives of pyrazole compounds may exhibit anticancer properties. The unique functional groups present in this compound could interact with specific cellular pathways involved in cancer progression, although detailed studies are needed to confirm these effects .

Antimicrobial Activity

Research indicates that pyrazole derivatives can possess antimicrobial properties. This compound's structural characteristics may enhance its effectiveness against various bacterial strains, making it a potential candidate for antibiotic development .

Agricultural Applications

Pesticide Development

The compound's unique structure suggests potential applications in agricultural chemistry, particularly as a pesticide or herbicide. Its ability to interact with biological systems may allow it to disrupt pest physiology or inhibit the growth of unwanted plants .

Fungicidal Properties

Similar compounds have shown effectiveness against fungal pathogens. This compound may also exhibit fungicidal properties, contributing to its potential use in crop protection .

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps, including the reaction of appropriate precursors under controlled conditions. The process is detailed in various patents and scientific literature, highlighting the importance of optimizing reaction parameters for yield and purity .

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate | Ethyl group instead of cyclopentyl | Potentially different solubility and biological activity |

| 1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Trifluoromethyl group | May exhibit enhanced lipophilicity |

| Methyl 3-(difluoromethyl)-pyrazole-4-carboxamide | Amide instead of ester | Different reactivity due to amide bond |

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound and related compounds:

- Study on Anti-inflammatory Effects : A research article demonstrated that similar pyrazole derivatives significantly reduced inflammation in animal models by inhibiting COX enzymes .

- Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial effects of various pyrazole compounds, indicating that those with difluoromethyl substitutions had enhanced activity against certain bacterial strains .

Mechanism of Action

The mechanism of action of Methyl 1-cyclopentyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Reactivity and Stability

Target Compound vs. Methyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate ()

The closest analog, methyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate, lacks the cyclopentyl group at N1. The cyclopentyl group in the target compound may enhance lipophilicity and membrane permeability, critical for bioavailability in drug candidates. However, notes that this analog is discontinued, suggesting challenges in synthesis or scalability compared to the cyclopentyl variant .

Comparison with Ethyl Ester Derivatives ()

Ethyl esters, such as ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (), exhibit slower hydrolysis rates compared to methyl esters due to increased alkyl chain length. The methyl ester in the target compound may offer faster metabolic clearance, advantageous in prodrug design.

Fluorination Patterns and Electronic Effects

Difluoromethyl vs. Halogenated or Methoxy Substituents ()

In , pyrazole derivatives such as 5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide and 5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide feature halogen or methoxy groups. The difluoromethyl group in the target compound provides strong electron-withdrawing effects, enhancing resistance to oxidative degradation compared to chlorophenyl or methoxyphenyl groups. Fluorination also improves metabolic stability and lipophilicity, critical for pharmacokinetics .

Comparison with Amino-Functionalized Pyrazoles ()

Methyl 5-amino-1-{4-[(3,4-difluorophenyl)carbamoyl]phenyl}-1H-pyrazole-4-carboxylate () includes an amino group at C5, enabling hydrogen bonding interactions. In contrast, the target compound’s difluoromethyl group minimizes hydrogen bonding but increases electronegativity, favoring interactions with hydrophobic enzyme pockets. This trade-off highlights the importance of substituent selection for target-specific activity .

Cyclopentyl vs. Aromatic Substituents

However, synthesizing cyclopentyl-substituted pyrazoles may require specialized catalysts or conditions, as opposed to simpler aryl substitutions .

Comparison with Bipyrazole and Piperidine Derivatives ()

Complex derivatives such as ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate () incorporate multiple heterocycles, increasing molecular weight and synthetic complexity. The target compound’s simpler structure offers advantages in scalability and cost-effectiveness, though it may lack the multitarget activity of more elaborate analogs .

Data Tables

Table 1: Substituent Effects on Key Properties

*LogP values estimated using fragment-based methods.

Table 2: Fluorination Impact on Stability

Biological Activity

Methyl 1-cyclopentyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound with significant potential in medicinal and agricultural chemistry. Its unique structural features, including a pyrazole ring and difluoromethyl substituent, suggest various biological activities.

Structural Characteristics

- Molecular Formula : C11H14F2N2O2

- Molecular Weight : Approximately 244.24 g/mol

- Structural Features : The compound contains a pyrazole ring, a cyclopentyl group, and a difluoromethyl substituent, which may influence its biological interactions and pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from cyclopentanone and hydrazine derivatives. The process may include cyclization and subsequent functionalization to introduce the difluoromethyl group.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that pyrazole derivatives exhibit antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against E. coli and S. aureus .

- Anti-inflammatory Effects : Research suggests that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential applications in treating inflammatory diseases .

- Anticancer Properties : Some studies have reported that pyrazole compounds can inhibit cell proliferation in cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with varying degrees of effectiveness .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate | Ethyl group instead of cyclopentyl | Different solubility profiles |

| 1-Cyclopentyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Trifluoromethyl group | Enhanced lipophilicity |

| Methyl 3-(difluoromethyl)-pyrazole-4-carboxamide | Amide instead of ester | Different reactivity |

The presence of the cyclopentyl structure and difluoromethyl substituent may confer distinct pharmacokinetic properties compared to these analogs.

Case Studies

-

Anti-inflammatory Activity :

A study synthesized novel pyrazole derivatives that showed up to 85% inhibition of TNF-α at specific concentrations compared to standard drugs . This indicates the potential of this compound in anti-inflammatory applications. -

Anticancer Activity :

In vitro studies demonstrated that similar pyrazoles inhibited the proliferation of HepG2 and HeLa cells significantly, suggesting that modifications in the structure could enhance anticancer activity . The specific effects of this compound on these cell lines warrant further investigation.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. These interactions may lead to inhibition or modulation of various signaling pathways involved in inflammation and cancer progression.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 1-cyclopentyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate?

The synthesis of pyrazole carboxylate derivatives typically involves cyclocondensation reactions. For example, analogous compounds are synthesized via cyclocondensation of precursors like ethyl acetoacetate, DMF-DMA, and arylhydrazines, followed by hydrolysis and esterification . Reaction conditions such as solvent choice (e.g., DMF/water mixtures), catalysts (e.g., Pd(PPh₃)₄), and purification steps (e.g., flash column chromatography) are critical for optimizing yield and purity .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

Key characterization methods include:

- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

- NMR (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and cyclopentyl/difluoromethyl group integration .

- X-ray crystallography to resolve the 3D structure, including torsion angles and intermolecular interactions. Software like SHELXL refines crystallographic data to validate bond lengths and angles .

Q. What purification strategies are effective for isolating this compound?

Flash column chromatography with solvent systems like heptane/ethyl acetate is widely used to isolate pyrazole carboxylates . For high-purity batches, recrystallization from ethanol or methanol may further remove impurities .

Q. What key structural features are confirmed via crystallographic analysis?

X-ray diffraction reveals the planar pyrazole ring, ester group conformation, and cyclopentyl/difluoromethyl substituent orientations. For example, the dihedral angle between the pyrazole ring and the cyclopentyl group can indicate steric effects influencing reactivity .

Q. How are solubility and stability profiles assessed under experimental conditions?

Solubility is tested in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) via gravimetric analysis. Stability studies involve monitoring degradation under varying pH, temperature, and light exposure using HPLC or LC-MS .

Advanced Research Questions

Q. How can computational modeling predict reactivity and electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) model electron distribution, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites and guide synthetic modifications . Software like Gaussian or Amsterdam Density Functional (ADF) facilitates these analyses .

Q. What strategies resolve discrepancies between experimental and theoretical data?

For spectral vs. computational mismatches (e.g., NMR chemical shifts), hybrid methods like ONIOM combine DFT with molecular mechanics. Crystallographic validation using Mercury CSD 2.0 compares experimental structures with predicted conformers .

Q. How is bioactivity evaluated against therapeutic targets like Keap1 or enzymes?

- In vitro assays : Measure IC₅₀ values via fluorescence polarization (Keap1 inhibition) or enzyme kinetics (e.g., cytochrome P450 inhibition) .

- Structure-activity relationship (SAR) : Modify substituents (e.g., replacing cyclopentyl with cyclohexyl) to assess potency changes. Analog synthesis follows protocols similar to Ethyl 5-cyclopropyl-pyrazole derivatives .

Q. What approaches study substituent effects on biological activity and metabolic stability?

Q. How are advanced crystallographic tools utilized in structural refinement?

The Mercury CSD 2.0 software enables:

- Packing similarity analysis to compare crystal structures with analogs.

- Void visualization to assess potential for co-crystallization or solvate formation.

- Intermolecular interaction mapping (e.g., hydrogen bonds, π-π stacking) using the Materials Module . SHELXL refines high-resolution data to model disorder or twinning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.